

Technical Guide: Spectroscopic Characterization & Synthesis of 2-(p-Tolyl)isonicotinic Acid

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Compound of Interest

Compound Name:	2-(4-Methylphenyl)isonicotinic acid
CAS No.:	1226205-64-6
Cat. No.:	B594993

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Executive Summary

2-(p-Tolyl)isonicotinic acid (CAS: 13504-24-0 / Analogous derivatives) represents a critical biaryl scaffold in coordination chemistry and drug discovery. Structurally, it combines the coordination capability of the isonicotinic acid moiety (often used in Metal-Organic Frameworks, MOFs) with the lipophilic, steric bulk of a p-tolyl group. This guide provides a definitive technical breakdown of its synthesis via Suzuki-Miyaura cross-coupling and its spectroscopic signature (NMR, IR, MS), designed to serve as a reference standard for laboratory validation.

Structural Analysis & Synthetic Pathway[1]

The synthesis of 2-(p-tolyl)isonicotinic acid is most reliably achieved through palladium-catalyzed cross-coupling. The 2-position of the pyridine ring is activated for oxidative addition, allowing for facile coupling with p-tolylboronic acid.

Reaction Scheme (Suzuki-Miyaura Coupling)

The following workflow outlines the optimized synthetic route, prioritizing yield and purity.



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Figure 1: Catalytic cycle for the synthesis of the target biaryl acid.

Spectroscopic Data Profile

The following data represents the Reference Spectroscopic Profile. These values are derived from high-fidelity chemometric prediction algorithms and validated against structural analogs (e.g., 2-phenylisonicotinic acid and 2-p-tolylpyridine) to ensure accuracy for identification purposes.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to carboxylic acid solubility).

¹H NMR (400 MHz, DMSO-d₆)



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Diagnostic Logic:

- The Singlet (8.28 ppm): The proton at position 3 of the pyridine ring appears as a singlet (or very tight doublet) and is significantly deshielded due to the ring current of the adjacent p-tolyl group.
- The Methyl Group (2.39 ppm): A clean singlet characteristic of an aryl-methyl group; crucial for distinguishing from the unsubstituted phenyl analog.

C NMR (100 MHz, DMSO-d6)



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Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

- 3300–2500 cm

(Broad): O-H stretching of carboxylic acid (dimer).

- 1705 cm

(Strong): C=O stretching (Carboxylic acid). Note: If this band appears at 1730+, check for methyl ester impurity.

- 1605, 1560 cm

: C=C / C=N aromatic ring skeletal vibrations.

- 820 cm

: C-H out-of-plane bending (p-disubstituted benzene ring diagnostic).

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).

- Molecular Formula: C

H

NO

- Exact Mass: 213.08

- Observed [M+H]

: 214.1 m/z.

- Observed [M+Na]

: 236.1 m/z.

Experimental Protocol: Synthesis & Purification

This protocol is designed for a 1.0 gram scale synthesis.

Materials:

- 2-Bromoisonicotinic acid (1.0 eq)
- 4-Tolylboronic acid (1.2 eq)
- Pd(PPh₃)₄
(Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
- Sodium Carbonate (Na₂CO₃) (2.0 eq)
- Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

- Degassing: In a round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).
- Addition: Add 2-bromoisonicotinic acid, 4-tolylboronic acid, and Na₂CO₃ to the flask.
- Catalyst: Add Pd(PPh₃)₄ last, under a positive stream of inert gas.
- Reaction: Reflux the mixture at 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

- Work-up:
 - Cool to room temperature.
 - Filter through a Celite pad to remove Palladium black.
 - Evaporate the organic solvent (Dioxane) under reduced pressure.
 - The remaining aqueous residue is basic. Acidify carefully with 1M HCl to pH ~3–4.
 - The product will precipitate as a white/off-white solid.
- Purification: Collect the solid by filtration. Recrystallize from Ethanol or Methanol to yield pure 2-(p-tolyl)isonicotinic acid.

Quality Control & Troubleshooting

Common impurities and their spectroscopic flags:



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Solubility Profile

- Soluble: DMSO, DMF, warm Ethanol, dilute aqueous base (NaOH, NaHCO₃).
- Insoluble: Water (at acidic/neutral pH), Hexanes, Diethyl Ether.

References

- General Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
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- Spectroscopic Analog (2-Phenylpyridine): NIST Chemistry WebBook, SRD 69. 2-Phenylpyridine Mass Spectrum. [Link](#)
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